molecular formula C12H11NO3S B025959 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde CAS No. 102619-05-6

1-(p-Toluenesulfonyl)pyrrole-2-aldehyde

Cat. No.: B025959
CAS No.: 102619-05-6
M. Wt: 249.29 g/mol
InChI Key: PJJJROQSNDRWIU-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde is a chemical compound with the molecular formula C12H11NO3S. It is known for its role as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a pyrrole ring substituted with a p-toluenesulfonyl group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base, followed by formylation to introduce the aldehyde group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch or continuous flow reactors

    Purification: Crystallization or chromatography

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Chemical Reactions Analysis

Types of Reactions: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride

    Substitution: Nucleophilic substitution reactions at the sulfonyl group

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products:

    Oxidation: 1-(p-Toluenesulfonyl)pyrrole-2-carboxylic acid

    Reduction: 1-(p-Toluenesulfonyl)pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals

    Biology: Employed in the study of enzyme inhibitors and receptor ligands

    Medicine: Investigated for its potential as a precursor in drug development

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various condensation and addition reactions. The sulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the pyrrole ring.

Comparison with Similar Compounds

  • 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde
  • 1-Tosylpyrrole-2-aldehyde
  • 1-Tosylpyrrole-2-carboxaldehyde

Uniqueness: 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde stands out due to its dual functional groups (aldehyde and sulfonyl) which provide unique reactivity patterns. This makes it a versatile intermediate in organic synthesis, offering pathways to a wide range of derivatives and applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJROQSNDRWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408636
Record name 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102619-05-6
Record name 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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